molecular formula C17H18ClNO6S B2434506 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1421484-57-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2434506
CAS No.: 1421484-57-2
M. Wt: 399.84
InChI Key: RJXFHLFCFXZCRL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chloro-methoxybenzenesulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxole-5-carbaldehyde and 5-chloro-2-methoxybenzenesulfonyl chloride.

  • Reaction Steps:

    • Formation of Hydroxypropyl Intermediate: The aldehyde group of benzo[d][1,3]dioxole-5-carbaldehyde is reduced to a hydroxypropyl group using a suitable reducing agent such as sodium borohydride (NaBH4).

    • Coupling Reaction: The hydroxypropyl intermediate is then coupled with 5-chloro-2-methoxybenzenesulfonyl chloride using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods:

  • Batch Process: The synthesis can be carried out in a batch process where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: The hydroxypropyl group can undergo oxidation to form a carboxylic acid derivative.

  • Reduction: The benzo[d][1,3]dioxole moiety can be reduced to a dihydrobenzodioxole derivative.

  • Substitution: The chloro-methoxybenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Dihydrobenzodioxole derivatives.

  • Substitution Products: Various substituted benzenesulfonamides.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXFHLFCFXZCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Uniqueness: The presence of the chloro-methoxy group in the target compound provides unique chemical and biological properties compared to similar compounds. This structural difference can lead to variations in reactivity, potency, and specificity in biological systems.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a sulfonamide group, suggest various biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound's molecular formula is C17H18ClN1O5SC_{17}H_{18}ClN_{1}O_{5}S, with a molecular weight of approximately 383.8 g/mol. The presence of the benzo[d][1,3]dioxole structure is noteworthy due to its association with numerous biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to:

  • Induce Apoptosis : It triggers programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, inhibiting DNA synthesis and replication.
  • Microtubule Disruption : It interferes with microtubule assembly, crucial for mitosis, leading to cell death in rapidly dividing cancer cells.

These mechanisms suggest that the compound could be effective against various cancer types, including breast, lung, and colorectal cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows potential as an antimicrobial agent. Studies have demonstrated its effectiveness against:

  • Gram-positive Bacteria : It exhibits selective activity against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Pathogens : The compound has shown antifungal properties against Candida albicans, indicating its broad-spectrum antimicrobial potential.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on various cancer cell lines (MCF-7, A549). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity (IC50 < 10 µM) .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy using disk diffusion methods. The compound demonstrated significant inhibition zones against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. Key observations include:

Structural FeatureBiological Activity
Benzo[d][1,3]dioxole moietyEnhances anticancer properties
Hydroxypropyl groupIncreases solubility and bioavailability
Sulfonamide groupContributes to antibacterial effects

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors influencing its pharmacokinetics include:

  • Solubility : The hydroxypropyl substituent improves solubility in biological fluids.
  • Stability : The presence of chlorine and methoxy groups enhances metabolic stability.
  • Distribution : Lipophilicity due to aromatic structures aids in membrane permeability.

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the hydroxypropyl-benzo[d][1,3]dioxole intermediate via nucleophilic substitution or coupling reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere .
  • Step 2: Sulfonamide linkage using 5-chloro-2-methoxybenzenesulfonyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) to facilitate the reaction .
  • Purification: Techniques like column chromatography or recrystallization are critical for isolating the final product with ≥95% purity .
    Key Considerations: Solvent choice (e.g., DMF or THF) and reaction time (24–48 hours) significantly impact yield optimization .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfonamide NH protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z ~413.05) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonamide S=O stretching at 1150–1250 cm⁻¹) .

Advanced: How can researchers optimize synthesis yields while minimizing side reactions?

Methodological Answer:

  • Reactor Design: Continuous flow reactors improve mixing efficiency and reduce side-product formation compared to batch reactors .
  • Catalyst Screening: Testing bases like DBU or DMAP can enhance sulfonamide coupling efficiency .
  • In Situ Monitoring: Techniques like TLC or inline FTIR track reaction progress and identify intermediates requiring quenching .
    Data Note: Yields vary from 40–70% in batch systems but may exceed 85% in optimized flow setups .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Comparative SAR Studies: Systematically compare substituent effects (e.g., replacing chloro with methoxy groups in analogs) using standardized assays (e.g., enzyme inhibition IC₅₀) .
  • Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., SYK kinase) .
    Case Study: Analogs with trifluoroethyl groups show 10-fold higher activity than ethoxy variants, highlighting substituent polarity’s role .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition: Potentially inhibits kinases (e.g., SYK) involved in inflammatory pathways, with IC₅₀ values in the low micromolar range .
  • Antiproliferative Activity: In vitro assays against cancer cell lines (e.g., MCF-7) show moderate activity (EC₅₀ ~20–50 µM) .
  • Receptor Binding: Preliminary docking studies suggest affinity for G-protein-coupled receptors (GPCRs) linked to metabolic disorders .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Libraries: Synthesize derivatives with variations in:
    • Sulfonamide substituents (e.g., -Cl vs. -OCH₃) .
    • Benzo[d][1,3]dioxole modifications (e.g., methyl vs. propyl chains) .
  • Assay Design: Use high-throughput screening (HTS) to evaluate 100+ analogs against panels of 50+ biological targets .
    Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: What methodologies are used to study its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., SYK kinase) .
  • Crystallography: Co-crystallization with targets reveals binding modes (e.g., hydrogen bonding with sulfonamide oxygen) .
  • Metabolic Profiling: LC-MS/MS identifies metabolites in hepatocyte models to assess stability and off-target effects .

Advanced: Which analytical methods ensure purity and stability in long-term studies?

Methodological Answer:

  • HPLC Purity Testing: Use C18 columns with UV detection (λ=254 nm) to quantify impurities (<0.5%) .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways .
  • Stability-Indicating Assays: Monitor hydrolysis of the sulfonamide group under acidic/basic conditions via NMR .

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